N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
Description
N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a multi-heterocyclic scaffold. Its structure includes:
- A 1H-pyrrole ring substituted with a 1,2,4-oxadiazole unit, which enhances π-π stacking and hydrogen-bonding capabilities.
- A 4-fluorophenyl group attached to the oxadiazole ring, introducing electronic effects (e.g., electron-withdrawing) that may influence receptor binding.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4O2/c22-17-5-2-1-4-15(17)12-24-19(28)13-27-11-3-6-18(27)21-25-20(26-29-21)14-7-9-16(23)10-8-14/h1-11H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSJHCLQAQLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 483.3 g/mol. The compound features several significant functional groups:
- Bromobenzyl moiety : Known for its reactivity in nucleophilic substitution.
- Oxadiazole ring : Associated with stability and potential biological activity.
- Pyrrole structure : Often linked to various pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity : Compounds containing oxadiazole and pyrrole moieties are often linked to antimicrobial properties. Research suggests that this compound may inhibit the activity of specific enzymes like α-glucosidase and show effectiveness against various pathogens.
Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be attributed to the structural features of the compound.
Antioxidant Activity : The presence of the oxadiazole group may contribute to antioxidant effects, which are beneficial in combating oxidative stress-related diseases .
Case Studies
-
Antioxidant Activity Study :
- A study evaluated various derivatives of compounds similar to this compound for their antioxidant capabilities using lipid peroxidation assays. Results indicated that most compounds exhibited significant inhibition of lipid peroxidation compared to standard antioxidants like butylated hydroxy toluene (BHT) .
-
Enzyme Inhibition Studies :
- In vitro assays showed that derivatives of this compound could effectively inhibit α-glucosidase activity, suggesting potential applications in diabetes management by slowing carbohydrate digestion and absorption.
Interaction Studies
Preliminary interaction studies suggest that this compound may bind effectively to certain biological targets involved in metabolic pathways. Further research is necessary to elucidate its mechanism of action and assess any potential side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide | Similar oxadiazole and pyrrole structures | Antimicrobial properties |
| 5-Fluoro-N-benzylacetamide | Contains benzyl and acetamide groups | Anti-inflammatory effects |
| 3-Bromo-N-pyridin-3-ylethanamide | Substituted pyridine instead of pyrrole | Potential anti-tumor activity |
This comparative analysis highlights how this compound stands out due to its unique combination of halogenated aromatic systems and heterocyclic structures. This arrangement enhances its pharmacological profile compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores, such as the 1,2,4-oxadiazole ring, fluorophenyl groups , or acetamide derivatives . Below is a detailed analysis:
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structural Similarities :
- Pharmacological Data: Demonstrated higher binding affinity (-9.2 kcal/mol) compared to control anti-tuberculosis drugs like isoniazid (-5.4 kcal/mol) .
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
- Key Differences: Replaces the oxadiazole-pyrrole system with a bis-tetrazole scaffold.
- Activity :
N-(2-methylphenyl)piperidine-1-carboxamide Derivatives
- Comparison :
Data Table: Structural and Pharmacokinetic Comparison
Critical Analysis of Structural Modifications
- Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole ring (in the target compound) provides stronger hydrogen-bond acceptors (N and O) compared to tetrazole, likely enhancing target engagement .
- Pyrrole vs. Piperidine : Pyrrole’s planar structure may favor stacking interactions in enzyme active sites, whereas piperidine’s flexibility could broaden binding modes .
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign pyrrole and oxadiazole protons using 2D NMR (COSY, HSQC). Compare chemical shifts with analogous compounds (e.g., δ ~7.3–8.2 ppm for fluorophenyl protons) .
- IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C21H17BrFN3O2: ~466.04) .
- X-ray Crystallography : Resolve stereoelectronic effects; dihedral angles between aromatic rings (e.g., ~66° between bromophenyl and fluorophenyl groups) influence π-π stacking .
What advanced strategies address contradictions in biological activity data?
Methodological Answer :
Discrepancies in IC50 values (e.g., anticancer assays) may arise from cell line variability or impurity profiles. Mitigation steps:
- Purity Validation : Use HPLC (>95% purity) with a C18 column (acetonitrile/water gradient) .
- Dose-Response Curves : Repeat assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
- SAR Analysis : Modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
How can computational modeling predict interaction mechanisms with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). The oxadiazole ring may form hydrogen bonds with active-site residues (e.g., Lys745) .
- MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories, GROMACS) to assess binding free energies (MM/PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic bromobenzyl group) using Schrödinger’s Phase .
What experimental approaches validate the compound’s fluorescence properties?
Q. Methodological Answer :
- Spectrofluorometry : Measure λex/λem (e.g., λex = 280 nm, λem = 350–450 nm) in DMSO/PBS. Quenching studies with bovine serum albumin (BSA) quantify binding constants (Stern-Volmer plots) .
- Quantum Yield Calculation : Compare with reference standards (e.g., quinine sulfate) using integrated sphere methods .
How to resolve crystallographic disorder in structural studies?
Q. Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve diffraction quality .
- Refinement : Apply SHELXL with anisotropic displacement parameters. For disordered bromine atoms, split occupancy refinement (e.g., 50:50) .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O, C–H⋯F) stabilizing the lattice .
What mechanistic insights can isotopic labeling provide for degradation studies?
Q. Methodological Answer :
- Stable Isotopes : Synthesize deuterated analogs (e.g., CD3CO-group) to track metabolic pathways via LC-MS/MS .
- Hydrolysis Studies : Use 18O-labeled water to identify ester/amide cleavage sites. Monitor by FT-IR (~1740 cm⁻¹ for carboxylic acid formation) .
How to design SAR studies for optimizing pharmacokinetic properties?
Q. Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO3H) to enhance solubility. Measure via shake-flask method (octanol/water partition) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). CYP450 inhibition assays (e.g., CYP3A4) guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
